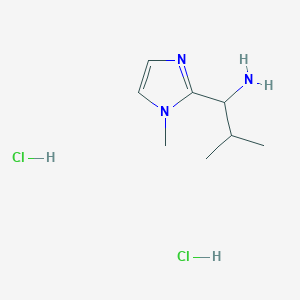
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 2-methyl-1-aminopropan-1-ol in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization.
Common methods for synthesizing imidazole derivatives include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- From alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production methods for imidazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cyclization
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Hydrogen peroxide, potassium permanganate
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Substitution reagents : Alkyl halides, acyl chlorides
- Cyclization conditions : Acid or base catalysis, elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
- Biology : Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
- Medicine : Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.
- Industry : Utilized in the development of new materials, such as dyes for solar cells and other optical applications .
Wirkmechanismus
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds include:
- Clemizole : An antihistaminic agent
- Etonitazene : An analgesic
- Enviroxime : An antiviral
- Astemizole : An antihistaminic agent
- Omeprazole : An antiulcer agent
- Pantoprazole : An antiulcer agent
- Thiabendazole : An antihelmintic
- Metronidazole : A bactericidal agent
Uniqueness: What sets 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C8H17Cl2N3 |
|---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)7(9)8-10-4-5-11(8)3;;/h4-7H,9H2,1-3H3;2*1H |
InChI-Schlüssel |
FASZREKTPBCKMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC=CN1C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


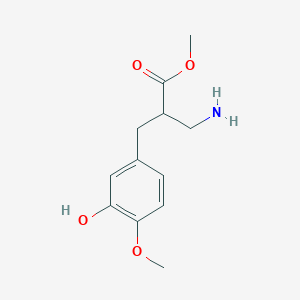


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
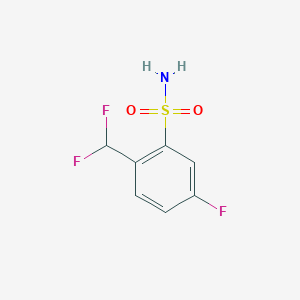
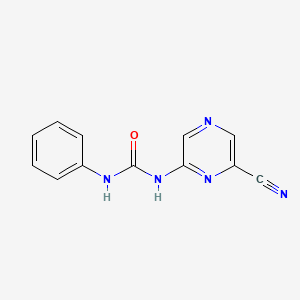
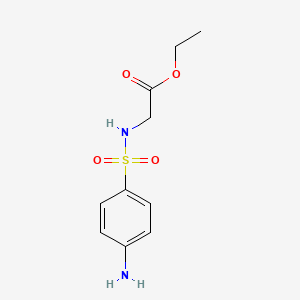
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)

![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
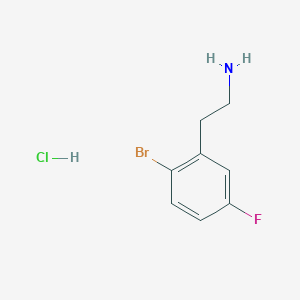
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)

